molecular formula C18H22N2O5S B545263 7-Methoxy-2-(3-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-yl sulfamate

7-Methoxy-2-(3-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-yl sulfamate

Cat. No. B545263
M. Wt: 378.4 g/mol
InChI Key: BNHMNJHBVHWFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

THIQ-20c is a steroidomimetic and chimeric microtubule disruptor.

Scientific Research Applications

Anticancer Properties and Mechanisms

  • Antiproliferative Activity in Cancer Treatment : Tetrahydroisoquinoline derivatives, including 7-methoxy-2-(3-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-yl sulfamate, show significant antiproliferative activity against various cancer cell lines. For instance, a study by Dohle et al. (2014) found that a C3 methyl-substituted sulfamate variant was about 10 times more potent than the non-methylated compound against DU-145 prostate cancer cells. These compounds also demonstrate activity against drug-resistant breast cancer cell lines, indicating their potential in cancer treatment (Dohle et al., 2014).
  • Enhancement of Radiation Therapy : Hargrave et al. (2022) explored the use of a tetrahydroisoquinoline (THIQ) sulfamate, specifically STX3451, in radiation biology. Their study showed that pre-treating breast cancer cells with STX3451 before radiation therapy increased the cytotoxicity, compared to using either modality alone. This finding suggests that THIQ sulfamates could be instrumental in enhancing the effectiveness of radiation therapy in cancer treatment (Hargrave et al., 2022).

Biochemical Interactions and Molecular Mechanisms

  • Microtubule Disruption : Tetrahydroisoquinoline sulfamates, including the mentioned compound, are known to disrupt microtubules. Leese et al. (2014) showed that these compounds, by mimicking certain parts of steroids, can bind to the colchicine site on microtubules. This disrupts the microtubule dynamics, which is a crucial mechanism in their antiproliferative action against cancer cells (Leese et al., 2014).
  • Inhibition of Tubulin Polymerization : Further research by Dohle et al. (2019) highlights that tetrahydroisoquinoline 6-O-sulfamate-based agents, including the subject compound, not only inhibit the polymerization of tubulin in vitro but also interfere with colchicine binding to tubulin. This detailed insight into their mechanism of action underscores the potential of these compounds as microtubule destabilizers in oncology (Dohle et al., 2019).

properties

Molecular Formula

C18H22N2O5S

Molecular Weight

378.4 g/mol

IUPAC Name

[7-methoxy-2-[(3-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-6-yl] sulfamate

InChI

InChI=1S/C18H22N2O5S/c1-23-16-5-3-4-13(8-16)11-20-7-6-14-9-18(25-26(19,21)22)17(24-2)10-15(14)12-20/h3-5,8-10H,6-7,11-12H2,1-2H3,(H2,19,21,22)

InChI Key

BNHMNJHBVHWFAX-UHFFFAOYSA-N

SMILES

O=S(OC1=CC2=C(CN(CC3=CC=CC(OC)=C3)CC2)C=C1OC)(N)=O

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC3=CC(=C(C=C3C2)OC)OS(=O)(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

THIQ-20c;  THIQ 20c;  THIQ20c

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-2-(3-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-yl sulfamate
Reactant of Route 2
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7-Methoxy-2-(3-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-yl sulfamate
Reactant of Route 3
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7-Methoxy-2-(3-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-yl sulfamate
Reactant of Route 4
7-Methoxy-2-(3-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-yl sulfamate
Reactant of Route 5
7-Methoxy-2-(3-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-yl sulfamate
Reactant of Route 6
7-Methoxy-2-(3-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-yl sulfamate

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